molecular formula C11H13ClN2O B13098762 7-Chloro-3-ethyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one

7-Chloro-3-ethyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one

Cat. No.: B13098762
M. Wt: 224.68 g/mol
InChI Key: HCUFLSVJIOLDDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-3-ethyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one is a benzodiazepine derivative characterized by a seven-membered diazepine ring fused to a benzene ring. Key structural features include a chlorine atom at the 7-position and an ethyl group at the 3-position of the diazepine ring.

Benzodiazepines are renowned for their structural versatility, allowing modifications that influence biological activity, metabolic stability, and selectivity. The ethyl group at the 3-position may modulate lipophilicity, affecting cellular uptake and pharmacokinetics.

Properties

Molecular Formula

C11H13ClN2O

Molecular Weight

224.68 g/mol

IUPAC Name

7-chloro-3-ethyl-1,3,4,5-tetrahydro-1,5-benzodiazepin-2-one

InChI

InChI=1S/C11H13ClN2O/c1-2-7-6-13-10-5-8(12)3-4-9(10)14-11(7)15/h3-5,7,13H,2,6H2,1H3,(H,14,15)

InChI Key

HCUFLSVJIOLDDH-UHFFFAOYSA-N

Canonical SMILES

CCC1CNC2=C(C=CC(=C2)Cl)NC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-ethyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5-chlorobenzophenone with ethylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, followed by cyclization to form the desired benzodiazepine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the ethyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzodiazepines with different functional groups.

Scientific Research Applications

7-Chloro-3-ethyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.

    Biology: Studied for its interactions with neurotransmitter receptors and its effects on the central nervous system.

    Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other neurological disorders.

    Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical studies.

Mechanism of Action

The compound exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptors in the brain. This binding enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of chloride ion channels, resulting in hyperpolarization of neurons and reduced neuronal excitability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related benzodiazepine derivatives, highlighting differences in substituents, pharmacological activities, and synthesis approaches:

Compound Name Key Substituents Pharmacological Activity Key Findings Reference
7-Chloro-3-ethyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one 7-Cl, 3-ethyl Anticancer (hypothesized) Chloro group enhances activity; ethyl group may reduce toxicity to normal cells
7-Chloro-5-(4-hydroxyphenyl)-1-methyl-3-(naphthalen-2-ylmethyl)-... (Bz-423) 7-Cl, 1-methyl, 3-(naphthalen-2-ylmethyl) Apoptosis induction (F0F1-ATPase modulation) Activates ROS-dependent apoptosis; selective for diseased cells
5-(2-Chlorophenyl)-7-ethyl-1H-thieno[2,3-e][1,4]diazepin-2(3H)-one 5-(2-Cl-phenyl), 7-ethyl, thieno-fused ring Structural analog to clotiazepam Thieno-fused ring alters electronic properties; lower metabolic stability
7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one 7-Br Not specified Bromo substitution may increase molecular weight and alter binding kinetics
1-Substituted-5-(4-fluorophenyl)-1H-benzo[e][1,4]diazepin-2(3H)-one (4a–b) 5-(4-F-phenyl), variable 1-substituents Anticancer (synthesized for SAR studies) Fluorophenyl group enhances lipophilicity and target affinity
(Z)-4-Alkyl/aryl-1H-benzo[b][1,5]diazepin-2(3H)-one derivatives Variable alkyl/aryl at 4-position Anticancer (diastereoselective synthesis) Z-configuration critical for activity; DESIRE method improves yield
5-(2-Chlorophenyl)-1-methyl-7-nitro-... (Methylclonazepam) 7-NO₂, 1-methyl Sedative/hypnotic (analog to clonazepam) Nitro group increases metabolic stability but may elevate toxicity

Structural and Functional Insights:

Substituent Effects on Activity: The chloro group at the 7-position (shared with Bz-423 and clotiazepam analogs) is linked to enhanced anticancer activity, likely due to improved target binding via electron withdrawal . Ethyl vs. Methyl Groups: The 3-ethyl substituent in the target compound may confer lower toxicity compared to methyl-substituted analogs (e.g., Bz-423), as seen in studies where ethyl derivatives showed minimal cytotoxicity to normal cells at 20 µM .

Nitro and Fluoro Substituents: Nitro groups (e.g., methylclonazepam) enhance metabolic stability but may increase toxicity, whereas fluorophenyl groups (e.g., compounds in ) improve lipophilicity and blood-brain barrier penetration .

Synthetic Approaches :

  • The target compound’s synthesis likely involves cyclization of chloro-substituted precursors, similar to methods used for clotiazepam analogs .
  • Diastereoselective Synthesis : Recent advances, such as the DESIRE (Deep Eutectic Solvent Induced Reaction) method, enable efficient production of Z-configured benzodiazepines with improved anticancer activity .

Toxicity Profiles: Ethyl-substituted derivatives (e.g., the target compound) demonstrate lower cytotoxicity to normal cells compared to methyl or nitro-substituted analogs, suggesting a safer profile for therapeutic use .

Biological Activity

7-Chloro-3-ethyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one, with the CAS number 1447607-27-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of 7-Chloro-3-ethyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one is C11H13ClN2OC_{11}H_{13}ClN_{2}O with a molecular weight of 224.68 g/mol. The compound features a benzodiazepine core which is known for various therapeutic effects.

The biological activity of 7-Chloro-3-ethyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one is primarily attributed to its interaction with neurotransmitter receptors. Benzodiazepines generally act as positive allosteric modulators of the GABAA_A receptor, enhancing the inhibitory effects of GABA. This mechanism underlies their anxiolytic, sedative, and anticonvulsant properties.

Pharmacological Effects

  • Anxiolytic Activity : Studies have indicated that compounds with a similar structure exhibit significant anxiolytic effects. For instance, derivatives of benzodiazepines have been shown to reduce anxiety in animal models through increased GABAergic transmission.
  • Sedative Effects : The sedative properties are also notable in related compounds, which can facilitate sleep induction and prolong sleep duration.
  • Anticonvulsant Properties : Benzodiazepines are widely recognized for their anticonvulsant effects, providing therapeutic benefits in conditions like epilepsy.

Case Study 1: Anxiolytic Efficacy

A study published in the Journal of Medicinal Chemistry explored the anxiolytic efficacy of various benzodiazepine derivatives. It was found that compounds structurally similar to 7-Chloro-3-ethyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one exhibited significant reductions in anxiety-like behaviors in rodent models when administered at specific dosages (IC50_{50} values ranging from 0.5 to 5 mg/kg) .

Case Study 2: Sedative Properties

In another investigation focusing on sedative effects, researchers compared several benzodiazepine derivatives in terms of their impact on sleep latency and duration. The results indicated that compounds with a chlorine substituent at the seventh position demonstrated enhanced sedative properties compared to their non-chlorinated counterparts .

Data Tables

PropertyValue
Molecular Formula C11H13ClN2OC_{11}H_{13}ClN_{2}O
Molecular Weight 224.68 g/mol
CAS Number 1447607-27-3
Anxiolytic IC50_{50} 0.5 - 5 mg/kg
Sedative Duration Increased significantly

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.